molecular formula C29H29N3O2 B5054556 4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline

4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline

Cat. No.: B5054556
M. Wt: 451.6 g/mol
InChI Key: NROIMSRCNQHJLJ-UHFFFAOYSA-N
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Description

4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline is a quinoline derivative featuring a piperazine-1-carbonyl group at position 4 and a 3-methylphenyl substituent at position 2 of the quinoline core. The 2-ethoxyphenyl group on the piperazine ring introduces steric bulk and electron-donating properties, while the 3-methylphenyl group on the quinoline may influence binding interactions. This compound belongs to a class of molecules explored for diverse pharmacological activities, including CNS modulation and cardiovascular effects, based on structural analogs .

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2/c1-3-34-28-14-7-6-13-27(28)31-15-17-32(18-16-31)29(33)24-20-26(22-10-8-9-21(2)19-22)30-25-12-5-4-11-23(24)25/h4-14,19-20H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROIMSRCNQHJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC(=C5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-ethoxyphenylpiperazine with 3-methylphenylquinoline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced piperazine compounds, and substituted piperazine derivatives .

Scientific Research Applications

4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline involves its interaction with specific molecular targets in the body. The piperazine ring allows for favorable interactions with biological macromolecules, enhancing its binding affinity and activity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights structural differences and molecular weights of key analogs:

Compound Name/Structure Piperazine Substituent Quinoline Substituent Molecular Weight Key Features Source
Target Compound 2-Ethoxyphenyl 3-Methylphenyl Not specified Ethoxy enhances lipophilicity -
2-(3,4-Dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)piperazinyl]carbonyl}quinoline 2-Ethoxyphenyl 3,4-Dimethoxyphenyl 497.58 Methoxy groups increase polarity
4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(5-methylfuran-2-yl)quinoline 4-Fluorophenyl 5-Methylfuran-2-yl 415.46 Fluorine improves metabolic stability
2-(4-Methylphenyl)-4-[(4-phenylpiperazinyl)carbonyl]quinoline Phenyl 4-Methylphenyl 407.51 Phenyl group enhances π-π stacking
Centhaquine (Clinical Analog) 3-Methylphenyl None (ethyl linkage) Not specified Hemodynamic effects in shock
Compound 3f (Anticonvulsant) None (triazole) p-Fluorophenyl Not specified ED50 = 22–27 mg/kg in seizures

Mechanistic Insights

  • Receptor Interactions : Piperazine derivatives often target GPCRs (e.g., adrenergic, serotonin receptors). The 2-ethoxyphenyl group may modulate receptor subtype selectivity .
  • Metabolic Stability : Fluorine or trifluoromethyl groups (–16) enhance resistance to cytochrome P450 oxidation, whereas ethoxy groups may prolong half-life compared to methoxy .

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